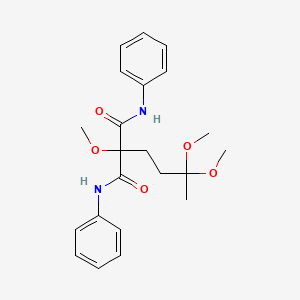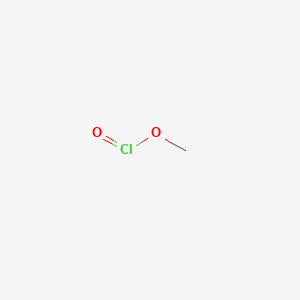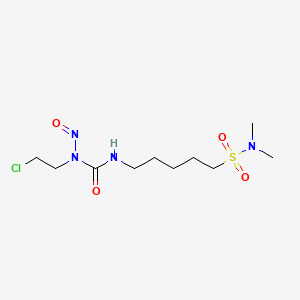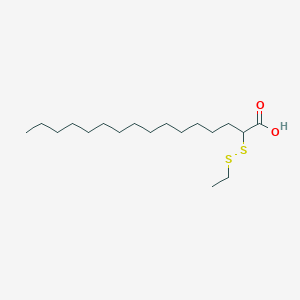
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both methoxy and dimethoxy functional groups attached to a butyl chain, as well as diphenylpropanediamide moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,3-dimethoxy-2-butanone, which is then subjected to further reactions to introduce the methoxy and diphenylpropanediamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions can vary widely depending on the desired reaction, but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide include:
3,3-Dimethoxy-2-butanone: A related compound with similar functional groups, used in various organic synthesis reactions.
Pinacolone (3,3-dimethyl-2-butanone): Another related compound, used as a precursor in the synthesis of various chemicals and materials.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for studying various biological and chemical processes .
Eigenschaften
CAS-Nummer |
93371-35-8 |
|---|---|
Molekularformel |
C22H28N2O5 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-(3,3-dimethoxybutyl)-2-methoxy-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C22H28N2O5/c1-21(27-2,28-3)15-16-22(29-4,19(25)23-17-11-7-5-8-12-17)20(26)24-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
KRPXGIOMCSNJKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C(=O)NC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)




![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)


![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)


